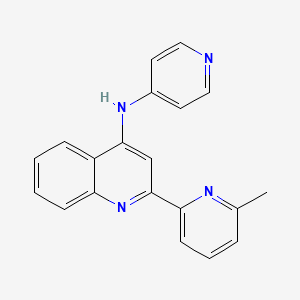
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is a member of the class of quinazolines. This compound is characterized by its substitution at positions 2 and 4 by 6-methylpyridin-2-yl and pyridin-4-ylnitrilo groups, respectively . It is known for its role as an ALK5 and PKN3 kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine typically involves the reaction of 2-bromo-6-methylpyridine with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst . The reaction conditions include heating the mixture in a suitable solvent like toluene or dimethylacetamide (DMA) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the pyridinyl or quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of ALK5 and PKN3 kinases. These kinases are involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Used as a corrosion inhibitor.
2-(6-methylpyridin-2-yl)ethanamine: A building block for various chemical syntheses.
(6-methylpyridin-2-yl)methanamine hydrochloride: Used in organic synthesis.
Uniqueness
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine is unique due to its dual kinase inhibitory activity, which is not commonly found in similar compounds. This dual inhibition makes it a valuable tool in research focused on kinase signaling pathways and potential therapeutic applications .
Properties
Molecular Formula |
C20H16N4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-5-4-8-18(22-14)20-13-19(23-15-9-11-21-12-10-15)16-6-2-3-7-17(16)24-20/h2-13H,1H3,(H,21,23,24) |
InChI Key |
OUYYGKQETOODJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


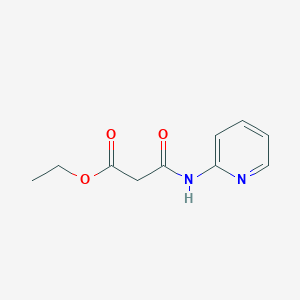
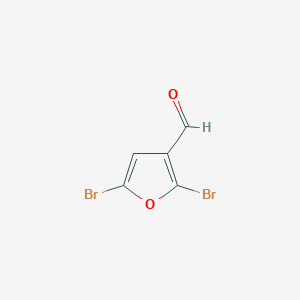
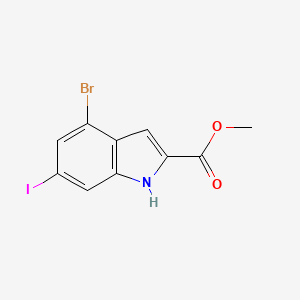
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
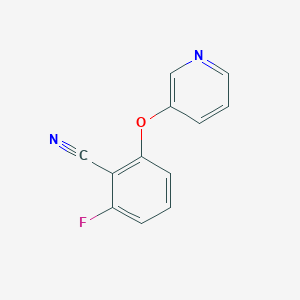

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)
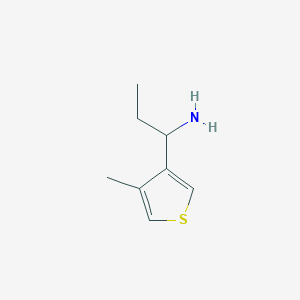
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
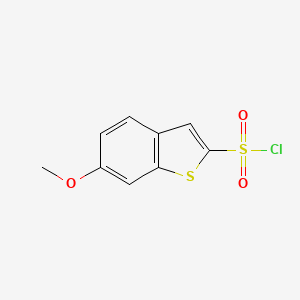
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
